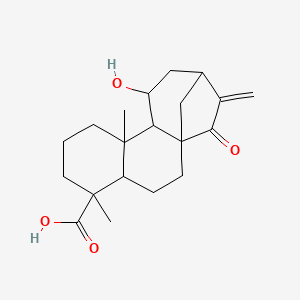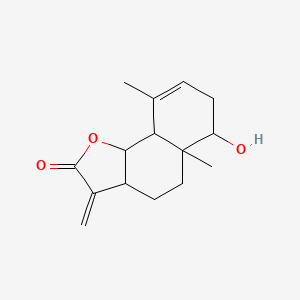
Sesquiterpene lactone CP-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Santamarine, also known as Santamarin or Balchanin, is a sesquiterpene lactone with the chemical formula C15H20O3. It is a naturally occurring compound found in various plants, including those of the Asteraceae family. Santamarine is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Santamarine can be synthesized through several methods. One common approach involves the extraction from natural sources such as the plant Saussurea lappa. The extraction process typically includes solvent extraction followed by purification steps like chromatography .
Industrial Production Methods
Industrial production of Santamarine often involves the use of advanced extraction techniques to obtain high purity compounds. Methods such as supercritical fluid extraction and microwave-assisted extraction are employed to enhance yield and efficiency .
化学反応の分析
Types of Reactions
Santamarine undergoes various chemical reactions, including:
Oxidation: Santamarine can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Santamarine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives .
科学的研究の応用
Santamarine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sesquiterpene lactones and their reactivity.
Biology: Santamarine exhibits significant biological activities, making it a subject of interest in biological studies.
Medicine: Its anticancer and anti-inflammatory properties are explored for potential therapeutic applications.
Industry: Santamarine is used in the development of natural antioxidants and anti-aging products
作用機序
Santamarine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It increases the expression of heme oxygenase-1 (HO-1) through the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2).
Anti-inflammatory Activity: Santamarine inhibits the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
Anticancer Activity: It induces oxidative stress-mediated apoptosis in cancer cells by targeting thioredoxin reductase (TrxR) and increasing reactive oxygen species (ROS) levels .
類似化合物との比較
Santamarine is compared with other sesquiterpene lactones such as reynosin and artemisinin:
Reynosin: Both Santamarine and reynosin exhibit antioxidant properties, but Santamarine has shown more significant anti-photoaging effects in human dermal fibroblasts.
Artemisinin: While artemisinin is well-known for its antimalarial activity, Santamarine is more focused on anti-inflammatory and anticancer properties
List of Similar Compounds
- Reynosi
- Artemisinin
- Parthenolide
- Helenalin
Santamarine’s unique combination of biological activities and its potential therapeutic applications make it a compound of significant interest in various fields of research.
特性
IUPAC Name |
6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSEPIRACGCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
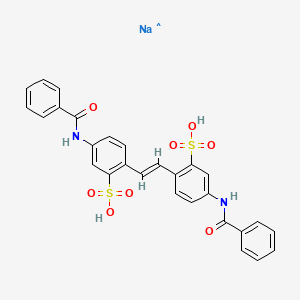
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)

![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
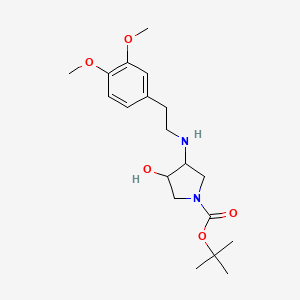
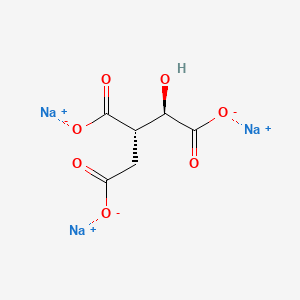
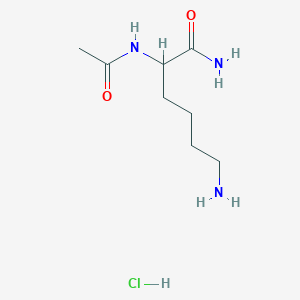
![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)

![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
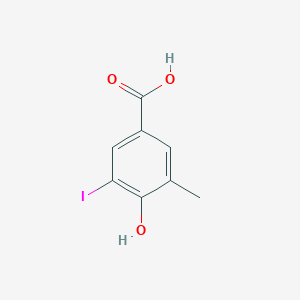
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
